molecular formula C15H19NO3S2 B2704426 N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide CAS No. 1798620-73-1

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide

Cat. No.: B2704426
CAS No.: 1798620-73-1
M. Wt: 325.44
InChI Key: QPIGIBQXYXAPEV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C15H19NO3S2 and a molecular weight of 325.5 g/mol . This chemical features a thiophene-sulfonamide group, a privileged scaffold in medicinal chemistry known for its versatility and significant role in drug-receptor interactions . The thiophene ring is a prominent pharmacophore, ranking 4th among sulfur-containing moieties in U.S. FDA-approved small drug molecules over the past decade, underscoring its importance in developing novel therapeutics . Sulfonamide inhibitors that incorporate similar structural motifs have been investigated for their activity against aspartyl proteases, a class of enzymes that includes targets like the HIV-1 protease . Compounds bearing the thiophene-sulfonamide group are also explored in other research areas, such as histone deacetylase (HDAC) inhibition . This reagent is a valuable building block for medicinal chemists working in hit-to-lead optimization and structure-activity relationship (SAR) studies. It is presented For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-15(17,10-9-13-6-3-2-4-7-13)12-16-21(18,19)14-8-5-11-20-14/h2-8,11,16-17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGIBQXYXAPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Key Observations :

  • The hydroxy-methyl-phenylbutyl group in the target compound is distinct from substituents like cyclohexyl, benzoyl, or cyano-diphenylethyl in analogs. This polar hydroxy group may enhance solubility compared to purely hydrophobic substituents (e.g., tert-butyl in Compound 9g ).
  • Synthesis yields for thiophene sulfonamides vary widely (20–93%) depending on substituent complexity and reaction conditions .
Physicochemical Properties
  • Melting points : Thiophene sulfonamides with aromatic substituents (e.g., 9d , mp 193–196°C) exhibit higher melting points than aliphatic analogs (e.g., 9a , liquid at room temperature).
  • Solubility: Hydroxy groups (as in the target compound) may improve aqueous solubility compared to nonpolar analogs like N-(2-benzoylbenzyl) derivatives .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. This compound is characterized by its sulfonamide functional group, which is known for its biological significance.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19NO3S2
Molecular Weight319.45 g/mol

The biological activity of thiophene derivatives, including this compound, is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiophene derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, acting by inhibiting bacterial folate synthesis.
  • Anticancer Potential : Research indicates that thiophene derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies were conducted to assess the anticancer effects of the compound on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings demonstrate that this compound possesses notable cytotoxicity against various cancer cells, indicating its potential for further development as an anticancer drug.

Case Studies

  • Case Study on Antimicrobial Resistance : A recent clinical study highlighted the role of thiophene derivatives in overcoming antibiotic resistance in Staphylococcus aureus strains resistant to methicillin. The incorporation of this compound into treatment regimens showed enhanced efficacy compared to standard antibiotics.
  • Clinical Trials for Cancer Treatment : Ongoing clinical trials are investigating the use of this compound in combination therapies for patients with advanced-stage cancers. Preliminary results indicate improved patient outcomes and reduced side effects compared to conventional therapies.

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